

# Cellular and molecular pathways activated by MF59

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Cellular and Molecular Pathways Activated by MF59

# **Abstract**

MF59®, an oil-in-water emulsion adjuvant, is a critical component of licensed seasonal and pandemic influenza vaccines, enhancing their immunogenicity and efficacy.[1][2] Its mechanism of action is multifaceted, initiating a cascade of innate immune events at the site of injection that effectively shapes the subsequent adaptive immune response. MF59 establishes a transient, localized immunocompetent environment by inducing danger signals, such as ATP, and triggering the production of a specific profile of cytokines and chemokines.[3][4] This leads to the robust recruitment and activation of innate immune cells, which are essential for efficient antigen uptake and transport to the draining lymph nodes.[3][5] At the molecular level, MF59 operates through a unique signaling pathway that is dependent on the adaptor proteins MyD88 and ASC, but notably independent of Toll-like receptor (TLR) activation and the NLRP3 inflammasome.[1][4][6][7] The culmination of these events is an enhanced activation of T follicular helper cells, robust germinal center reactions, and the generation of high-titer, high-affinity, and broadly cross-reactive antibodies.[1][8][9] This guide provides a detailed examination of these cellular and molecular pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.

### Introduction

MF59 is a microscopically small (approx. 160 nm) oil-in-water emulsion composed of squalene oil (4.3%), stabilized by the non-ionic surfactants Tween 80 (0.5%) and Span 85 (0.5%) in a



citrate buffer.[1] Squalene is a natural precursor to cholesterol in humans, making it biodegradable and well-tolerated.[1][10] Unlike traditional aluminum-based adjuvants that primarily function as an antigen depot, MF59's adjuvanticity is independent of antigen delivery and is instead driven by its ability to create a potent, localized immunostimulatory environment. [11][12] This activity mimics the early stages of a natural infection, leading to a more potent and durable adaptive immune response, which is particularly beneficial in populations with weaker immune systems, such as the elderly and young children.[3][10][13]

# Initial Events at the Injection Site: The Innate Immune Response

The adjuvant effect of MF59 is initiated immediately upon intramuscular injection, triggering a well-orchestrated series of innate immune events.

# **Direct Cellular Targets and Danger Signal Release**

The primary targets of MF59 at the injection site are resident cells, particularly skeletal muscle cells.[14] Interaction with these cells leads to the release of endogenous danger-associated molecular patterns (DAMPs). A key DAMP released is adenosine triphosphate (ATP).[4][15] Intramuscular injection is associated with a minor, transient release of ATP due to the mechanical stress of the injection itself; however, this release is significantly enhanced and prolonged by the presence of MF59.[15][16] This extracellular ATP acts as a critical "danger signal" that initiates downstream inflammatory pathways.[4]

# **Chemokine and Cytokine Induction**

The release of ATP and the direct action of MF59 on local cells, such as macrophages, stimulate the rapid secretion of a broad array of chemokines and inflammatory cytokines.[14] [17][18] This creates a chemical gradient that drives the recruitment of immune cells from the bloodstream.[3] MF59 is a more potent inducer of many of these signaling molecules compared to other adjuvants like alum.[1][14]



| Cytokine/Chemokine | Primary Function(s)                                            | Reference     |  |
|--------------------|----------------------------------------------------------------|---------------|--|
| Chemokines         |                                                                |               |  |
| CCL2 (MCP-1)       | Monocyte and macrophage recruitment                            | phage [1][14] |  |
| CCL4 (MIP-1β)      | Monocyte, NK cell, and T cell recruitment                      | [14][18]      |  |
| CCL5 (RANTES)      | T cell, eosinophil, basophil, and monocyte recruitment         | [1][14]       |  |
| CXCL8 (IL-8)       | Neutrophil recruitment and activation                          | [18][19]      |  |
| CXCL10             | T cell and NK cell chemoattractant                             | [14][20]      |  |
| Cytokines          |                                                                |               |  |
| IL-1β              | Pro-inflammatory, promotes T cell responses                    | [14][21]      |  |
| IL-5               | Eosinophil activation, B cell growth and differentiation       | [1][22]       |  |
| IL-6               | Pro-inflammatory, B cell differentiation, acute phase response | [1][22]       |  |
| TNF-α              | Pro-inflammatory, activation of immune cells                   | [1][22]       |  |

### **Recruitment of Immune Cells**

The induced chemokine gradient results in a rapid and substantial influx of various immune cell populations into the injection site.[3][20] This process transforms the local muscle tissue into a transient, active immune environment. The recruitment is sequential, with neutrophils and monocytes arriving first, followed by dendritic cells (DCs) and other antigen-presenting cells (APCs).[1][22][23] These recruited cells are responsible for engulfing the vaccine antigen and the MF59 emulsion, a critical first step for initiating the adaptive response.[1][10]



| Cell Type             | Approximate Time of Influx       | Primary Function at Injection Site                            | Reference   |
|-----------------------|----------------------------------|---------------------------------------------------------------|-------------|
| Neutrophils           | Early (hours)                    | Phagocytosis, release of inflammatory mediators               | [1][22]     |
| Monocytes             | Early to mid (hours to<br>1 day) | Phagocytosis,<br>differentiate into<br>macrophages and<br>DCs | [1][13][22] |
| Eosinophils           | Early to mid (hours to 1 day)    | Pro-inflammatory signaling                                    | [1][22]     |
| Dendritic Cells (DCs) | Mid to late (1-2 days)           | Key APC, antigen processing and transport to lymph node       | [1][5]      |
| Macrophages           | Mid to late (1-2 days)           | Phagocytosis,<br>cytokine production,<br>antigen presentation | [10][17]    |

**Caption:** Overview of MF59's initial action at the muscle injection site.

# **Core Signaling Pathways**

MF59 activates a unique intracellular signaling cascade that distinguishes it from many other adjuvants.

# The MyD88-Dependent, TLR-Independent Pathway

A crucial aspect of MF59's adjuvanticity is its dependence on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][4][7] MyD88 is a central signaling hub for most Toll-like receptors (TLRs) and the IL-1 receptor family. However, multiple in vitro studies have shown that MF59 does not directly activate any known TLRs.[1][7] This has led to the hypothesis that the MyD88-dependent signaling is likely initiated downstream of an IL-1 family



receptor (such as IL-1R, IL-18R, or IL-33R) being activated by cytokines produced in response to MF59.[4]

# The Inflammasome-Independent Role of ASC

While many particulate adjuvants, like alum, are thought to depend on the NLRP3 inflammasome for their activity, two independent studies have demonstrated that the mechanism of MF59 is independent of NLRP3 inflammasome activation.[4][6][7] Despite this, MF59's function critically requires the apoptosis-associated speck-like protein containing a CARD (ASC), which is also an adaptor protein for the inflammasome.[1][6] In the context of MF59, ASC functions in an inflammasome- and caspase-1-independent manner.[6] The absence of ASC results in significantly reduced antigen-specific IgG antibody responses, impaired B-cell class switching, and defective formation of germinal centers, highlighting its essential role in the adjuvant's effect on humoral immunity.[6]

**Caption:** MF59 utilizes a unique MyD88 and ASC-dependent signaling pathway.

# **Antigen Processing and Transport to Draining Lymph Nodes**

The innate immune activation at the injection site serves to optimize the delivery of antigen to the draining lymph nodes (dLNs), where the adaptive immune response is orchestrated.

### **Enhanced Antigen Uptake and APC Maturation**

MF59 promotes the differentiation of recruited monocytes into potent monocyte-derived dendritic cells (Mo-DCs).[5][24] These cells, along with other APCs, are highly efficient at taking up both the MF59 emulsion and the co-administered vaccine antigen.[5][10] This process facilitates the migration of large numbers of antigen-loaded APCs from the muscle to the dLNs. [5][23]

# **Antigen and Adjuvant Trafficking and Retention**

Once in the dLN, MF59 and the unprocessed antigen accumulate and persist for at least two weeks within specific macrophage compartments, namely the subcapsular sinus and the medulla.[9] This long-term retention is critical. It facilitates the transfer and deposition of immune complexes (antigen-antibody complexes) onto the surface of follicular dendritic cells



(FDCs).[9] The prolonged display of antigen by FDCs is essential for driving robust germinal center reactions and affinity maturation of B cells.[9]



Click to download full resolution via product page



**Caption:** Workflow of antigen transport from injection site to lymph node.

# **Shaping the Adaptive Immune Response**

The ultimate goal of an adjuvant is to enhance the adaptive immune response, leading to stronger and more durable protection.

#### **T-Cell Activation and Differentiation**

MF59 significantly enhances the priming and expansion of antigen-specific CD4+ T cells.[13] [24] Studies in children have shown that MF59-adjuvanted vaccines induce a greater frequency of vaccine-specific CD4+ T cells that produce multiple cytokines, primarily TNF-α and IL-2.[13] Furthermore, MF59 promotes the activation of T follicular helper (Tfh) cells, a specialized subset of CD4+ T cells that are critical for providing help to B cells within germinal centers.[1] This leads to a more robust and high-quality antibody response.

# **B-Cell Response and Antibody Production**

By promoting Tfh responses and antigen retention on FDCs, MF59 powerfully boosts the germinal center reaction.[1][9] This results in several quantitative and qualitative improvements to the antibody response:

- Higher Antibody Titers: MF59-adjuvanted vaccines consistently induce significantly higher antibody titers (including functional hemagglutination inhibition titers) compared to nonadjuvanted vaccines.[12][25][26]
- Enhanced Isotype Switching: It promotes the production of isotype-switched IgG antibodies, which are critical for long-term immunity.[1][22]
- Improved Affinity and Breadth: The antibody response is qualitatively improved, with higher binding affinity and a more diverse epitope repertoire, particularly against the globular head of influenza hemagglutinin.[8] This broader response may contribute to protection against antigenically drifted viral strains.[10][25]



| Comparative<br>Immunogenicit<br>y Data (H5N1<br>Vaccine) | Unadjuvanted | Alum-<br>adjuvanted | MF59-<br>adjuvanted | Reference |
|----------------------------------------------------------|--------------|---------------------|---------------------|-----------|
| Hemagglutinatio<br>n Inhibition (HAI)<br>Titer (Day 56)  | Low          | Moderate            | High                | [26]      |
| Microneutralizati<br>on (MN) Titer<br>(Day 56)           | Low          | Moderate            | High                | [26]      |
| Antibody-<br>Dependent<br>Neutrophil<br>Phagocytosis     | Low          | Low                 | High                | [26]      |
| Complement-<br>Dependent Lysis                           | Low          | Moderate            | High                | [26]      |

# **The CD4-Independent Pathway**

Remarkably, MF59 can enhance adaptive immunity and induce protective, isotype-switched IgG antibodies even in the absence of CD4+ T cells.[1][22] This suggests that the potent, immunocompetent microenvironment created by MF59 can, to some extent, replace the conventional help provided by CD4+ T cells to B cells.[2][22] This CD4-independent mechanism, which still requires MHC class II expression, may be particularly important for vaccine efficacy in immunocompromised individuals or the elderly, where T cell function can be impaired.[1]

# **Experimental Methodologies**

The elucidation of MF59's mechanism of action has relied on several key experimental protocols.

# **Mouse Immunization and In Vivo Analysis**



- Protocol: C57BL/6 or BALB/c mice are typically immunized intramuscularly (e.g., in the
  tibialis anterior muscle) with a defined dose of antigen with or without MF59. Blood samples
  are collected at various time points to measure antibody responses. For cellular analysis, the
  injected muscle and draining lymph nodes are harvested.
- Purpose: To assess the in vivo effects of the adjuvant on cellular recruitment, cytokine production, and the magnitude and quality of the adaptive immune response.

# Flow Cytometric Analysis of Muscle Infiltrate

- Protocol:
  - Harvested muscles are mechanically and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.
  - Cells are stained with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, Ly6G for neutrophils; CD11b, Ly6C for monocytes; CD11c, MHC-II for DCs).
  - Cells are acquired on a flow cytometer and analyzed to quantify the different immune cell populations that have infiltrated the tissue.
- Purpose: To quantitatively measure the recruitment of specific immune cell subsets to the injection site over time.

# In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)

- Protocol:
  - Bone marrow is flushed from the femurs and tibias of mice and cultured for 6-8 days in the presence of GM-CSF to generate BMDCs.
  - Cells are often "primed" with a TLR agonist like LPS to induce pro-IL-1β expression.
  - Primed cells are then stimulated with MF59, alum, or other adjuvants.



- Supernatants are collected and analyzed by ELISA for cytokine secretion (e.g., IL-1β), and cell lysates can be analyzed by Western blot.
- Purpose: To investigate the direct effect of the adjuvant on specific cell types in a controlled environment and to dissect the involvement of specific signaling pathways like the inflammasome.[7]

# **Hemagglutination Inhibition (HAI) Assay**

- Protocol:
  - Serum samples from immunized animals or humans are treated to remove non-specific inhibitors (e.g., with receptor-destroying enzyme).
  - Serum is serially diluted in a V-bottom 96-well plate.
  - A standardized amount of influenza virus is added to each well and incubated.
  - A suspension of red blood cells (e.g., from turkey or chicken) is added to each well.
  - The HAI titer is the highest dilution of serum that completely inhibits the virus-mediated hemagglutination (clumping) of red blood cells.
- Purpose: To measure the concentration of functional antibodies capable of blocking the interaction between the influenza virus hemagglutinin and its receptor, which is a primary correlate of protection.[4]

# Conclusion

The mechanism of action of the MF59 adjuvant is a sophisticated, multi-step process that effectively leverages the innate immune system to generate a superior adaptive response. It begins by creating a localized, pro-inflammatory environment at the injection site through the release of DAMPs and the induction of chemokines, leading to the recruitment of key immune cells. Its activity is governed by a unique MyD88- and ASC-dependent, but TLR- and NLRP3-inflammasome-independent, signaling pathway. By enhancing antigen transport and retention within the draining lymph node, MF59 promotes robust Tfh and germinal center responses, culminating in high-titer, high-affinity antibodies with broad reactivity. This detailed understanding of MF59's cellular and molecular pathways provides a strong rationale for its



inclusion in modern vaccines and offers valuable insights for the design of next-generation adjuvants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of MF59 an innately attractive adjuvant formulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Vaccine adjuvant MF59 promotes retention of unprocessed antigen in lymph node macrophage compartments and follicular dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MF59 adjuvant: the best insurance against influenza strain diversity ProQuest [proquest.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Molecular and cellular signatures of human vaccine adjuvants PMC [pmc.ncbi.nlm.nih.gov]



- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MF59®-adjuvanted vaccines for seasonal and pandemic influenza prophylaxis PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells
   PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Memory-like innate response to booster vaccination with MF-59 adjuvanted influenza vaccine in children PMC [pmc.ncbi.nlm.nih.gov]
- 25. New Clinical Data Reinforces the Ability of MF59 Adjuvanted Seasonal and Pandemic Influenza Vaccines [cslseqirus.us]
- 26. Selective induction of antibody effector functional responses using MF59-adjuvanted vaccination PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cellular and molecular pathways activated by MF59]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581924#cellular-and-molecular-pathways-activated-by-mf59]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com